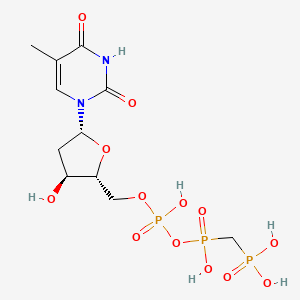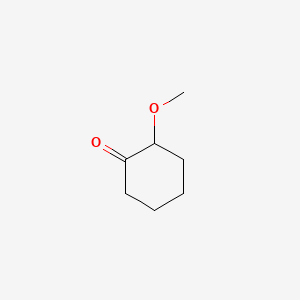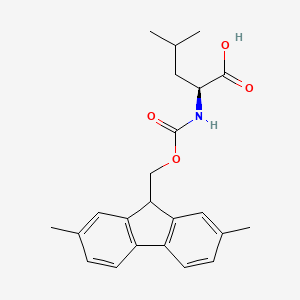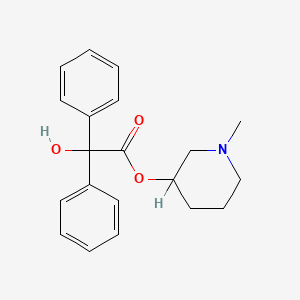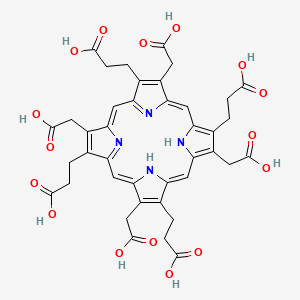
Uroporphyrin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uroporphyrin I is a uroporphyrin. It has a role as a human metabolite.
Wissenschaftliche Forschungsanwendungen
Role in Porphyria Cutanea Tarda (PCT)
Uroporphyrin I is significantly involved in the pathogenesis of Porphyria Cutanea Tarda (PCT), a condition characterized by decreased activity of hepatic uroporphyrinogen decarboxylase. In PCT patients, the enzyme defect seems to be confined to the liver. The clinical onset of the disease is influenced by factors other than the enzyme activity, suggesting the complexity of the disease's etiology (Elder et al., 1978). Monitoring plasma uroporphyrin levels is an effective method for controlling PCT and can guide the continuation or cessation of treatment (Adjarov & Kerimova, 1991).
Implications in End-Stage Renal Disease
Patients with end-stage renal disease (ESRD) undergoing hemodialysis exhibit raised plasma uroporphyrin levels. The decreased activity of uroporphyrinogen decarboxylase (UROD) in these patients might explain the elevated levels of uroporphyrin, suggesting the necessity of interpreting erythrocyte UROD activity cautiously in ESRD patients suspected of having PCT (Mamet et al., 1995).
Biomarker of Environmental Toxicity
Uroporphyrin I levels in urine have been used as a biomarker of environmental toxicity. Elevated levels of uroporphyrin and other porphyrins in children with neurodevelopmental disorders, particularly autism, suggest a potential environmental contribution to these conditions. The reduction in urinary porphyrin excretion following treatment further implicates environmental factors in the etiology of these disorders (Nataf et al., 2006).
Diagnostic Marker in Renal Failure
Distinct anomalies in hepatic and renal porphyrin synthesis are associated with chronic renal failure, where urinary and plasma coproporphyrin disappear but plasma uroporphyrin (isomer III) levels rise. These findings indicate the necessity to interpret urinary coproporphyrin as being of renal origin, suggesting a role for uroporphyrin as a diagnostic marker in renal failure conditions (Day & Eales, 1980).
Indicator of Mercury Toxicity
Uroporphyrin I, along with other porphyrins, serves as an indicator of mercury toxicity. Specific urinary porphyrin profile changes, associated with mercury exposure, are mediated by the alteration of heme pathway enzymes, particularly uroporphyrinogen decarboxylase (UROD), and coproporphyrinogen oxidase (CPOX). This finding underlines the role of uroporphyrin I and other porphyrins as potential biomarkers for mercury exposure and toxicity (Woods et al., 2005).
Eigenschaften
CAS-Nummer |
607-14-7 |
|---|---|
Produktname |
Uroporphyrin I |
Molekularformel |
C40H38N4O16 |
Molekulargewicht |
830.7 g/mol |
IUPAC-Name |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI-Schlüssel |
MOTVYDVWODTRDF-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |
Kanonische SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |
Verwandte CAS-Nummern |
68929-06-6 (di-hydrochloride) |
Synonyme |
2,7,12,17-porphinetetrapropionic acid uroporphyrin I uroporphyrin I, dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



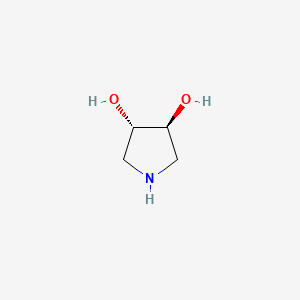
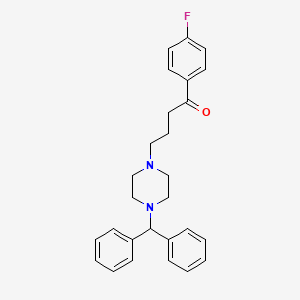
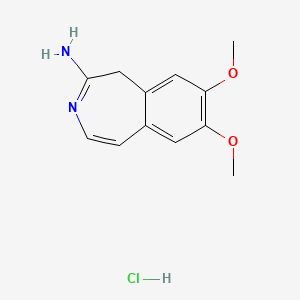
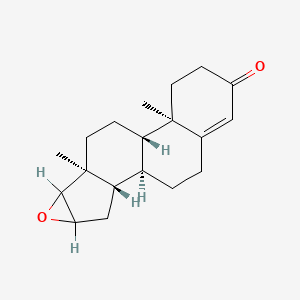
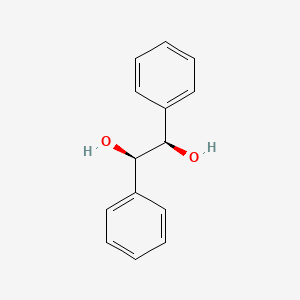
![1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1203213.png)
![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)
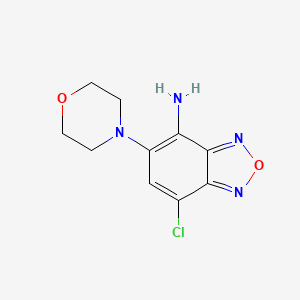
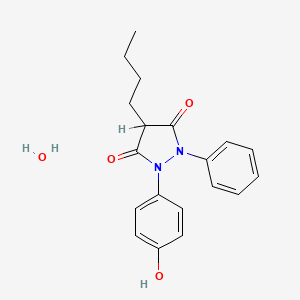
![8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol](/img/structure/B1203219.png)
